Aminoluciferin

Vue d'ensemble

Description

Aminoluciferin is a synthetic analogue of the naturally occurring compound luciferin, which is the substrate for the enzyme luciferase. This enzyme-substrate pair is responsible for the bioluminescence observed in fireflies and other bioluminescent organisms. This compound has been engineered to extend the bioluminescent properties of luciferin, making it a valuable tool in various scientific applications, particularly in biological assays and imaging .

Mécanisme D'action

Target of Action

Aminoluciferin primarily targets the enzyme firefly luciferase . This enzyme is responsible for catalyzing the oxidation of luciferin, a small organic molecule, in the presence of molecular oxygen . This compound, being an analog of luciferin, can also be recognized and acted upon by this enzyme . Another significant target of this compound is tyrosinase , a copper-containing enzyme that serves as an important biomarker in melanoma and is related to hyperpigmentation of the skin, melasma, age spots, and albinism .

Mode of Action

This compound interacts with its targets, primarily firefly luciferase, in a similar manner to D-luciferin . The enzyme luciferase catalyzes the adenylation and oxidation of this compound, similar to D-luciferin, to chemically generate visible light . This light-emitting reaction is a key part of bioluminescence, a phenomenon involving light emission by live organisms .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidation of the compound by the enzyme luciferase in the presence of molecular oxygen . This reaction results in the production of light, a characteristic feature of bioluminescence . The exact biochemical pathway leading to light emission has been fully elucidated only for a few bioluminescence systems, and the pathway for this compound is likely to be similar .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can influence its bioavailability and efficacy . Differences in substrate affinity, lipophilicity, and functionality are anticipated to affect the pharmacokinetics of this compound in vivo . .

Result of Action

The primary result of this compound’s action is the generation of light, which is used in biological assays and imaging . The use of this compound can extend the scope of this light-emitting reaction, potentially increasing near-infrared photon flux over that of D-luciferin in live luciferase-expressing cells . This makes this compound a valuable tool in bioluminescent imaging, allowing for the detection of various biological processes in real-time .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of molecular oxygen is crucial for the oxidation of this compound, a key step in the light-emitting reaction . Additionally, the intracellular environment can impact the accessibility of this compound to luciferase, thereby affecting the overall performance of bioluminescence imaging . .

Analyse Biochimique

Biochemical Properties

Aminoluciferin participates in biochemical reactions where it acts as a substrate for luciferase enzymes . The enzyme luciferase catalyzes the oxidation of this compound, resulting in the emission of light . This process involves the interaction of this compound with various enzymes and proteins, including luciferase and possibly others involved in the bioluminescent pathway .

Cellular Effects

This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been used as a sensitive luminogenic substrate for 20S proteasome, calpains, and other chymotrypsin-like proteases . The luminescent product generated can be easily detected with luciferase-induced luminescence .

Molecular Mechanism

The molecular mechanism of this compound involves its oxidation by luciferase. An intra-barrel arginine coordinates the imidazopyrazinone component of this compound, which reacts with O2 via a radical charge-transfer mechanism . This results in the formation of an electronically excited state, which decays radioactively to the ground state, emitting light in the process .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, this compound has been used for bioluminescence generation in cells and in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound has been used for highly sensitive deep-tissue imaging in rodent models

Metabolic Pathways

This compound is involved in the bioluminescence metabolic pathway, where it acts as a substrate for the enzyme luciferase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aminoluciferin can be synthesized through a series of chemical reactions starting from commercially available reagents. One common method involves the condensation of 2-cyano-6-aminobenzothiazole with cysteine derivatives. The reaction typically requires a reducing agent and is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. The process also involves purification steps like crystallization or chromatography to obtain high-quality this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Aminoluciferin undergoes several types of chemical reactions, including:

Oxidation: In the presence of luciferase and oxygen, this compound is oxidized to produce light.

Substitution: this compound can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Requires luciferase enzyme and molecular oxygen.

Substitution: Typically involves nucleophiles and appropriate solvents under controlled temperatures.

Major Products:

Applications De Recherche Scientifique

Aminoluciferin has a wide range of applications in scientific research:

Biological Assays: Used as a substrate in bioluminescent assays to measure enzyme activity, gene expression, and cellular events.

In Vivo Imaging: Enables non-invasive imaging of biological processes in live animals, providing real-time data on cellular and molecular activities.

Medical Research: Utilized in drug discovery and development to monitor the effects of therapeutic agents on biological systems.

Industrial Applications: Employed in environmental monitoring and quality control processes due to its sensitivity and specificity.

Comparaison Avec Des Composés Similaires

D-Luciferin: The natural substrate for luciferase, widely used in bioluminescent assays.

Cyclic Aminoluciferin: A modified form of this compound with enhanced bioluminescent properties.

Uniqueness: this compound is unique due to its ability to produce near-infrared light, which penetrates tissues more effectively than the light emitted by D-luciferin. This makes this compound particularly useful for in vivo imaging applications .

Activité Biologique

Aminoluciferin, a substrate for firefly luciferase, has garnered significant attention in biological research due to its utility in bioluminescent imaging and its role in apoptosis detection. This article explores the biological activity of this compound, highlighting its mechanisms, applications in various studies, and implications in cancer research.

Overview of this compound

This compound is a modified form of luciferin, the light-emitting substrate utilized by fireflies. It plays a critical role in bioluminescence, where it reacts with luciferase in the presence of oxygen to produce light. The biological activity of this compound extends beyond mere luminescence; it is also employed as a probe in various biochemical assays, particularly in the study of apoptosis and cancer cell viability.

The bioluminescent reaction involving this compound can be summarized as follows:

- Substrate Activation : In the presence of luciferase, this compound undergoes enzymatic transformation.

- Light Emission : The reaction produces light, which can be quantified to assess biological processes.

- Apoptosis Monitoring : Modified forms of this compound, such as Z-DEVD-aminoluciferin, are cleaved by caspases during apoptosis, releasing this compound and generating a luminescent signal.

Applications in Research

This compound has been utilized in various studies to monitor biological activities:

- In Vivo Imaging : Z-DEVD-aminoluciferin has been used to visualize apoptosis in tumor models. In a study involving SKOV3-luc and MDA-MB-231-luc-LN cell lines treated with docetaxel, significant increases in luminescent signals were observed at 24, 48, and 72 hours post-treatment, indicating effective monitoring of caspase activation and apoptosis .

- Cancer Therapeutics : The application of this compound as a probe for monitoring therapeutic responses highlights its potential for evaluating drug efficacy. For instance, a study demonstrated that the luminescent signal correlated with higher concentrations of docetaxel, which induced apoptosis .

Case Study 1: Apoptosis Detection Using Z-DEVD-Aminoluciferin

In an experiment designed to assess the efficacy of docetaxel on cancer cells, researchers administered Z-DEVD-aminoluciferin to mice bearing tumors. The results indicated a significant increase in bioluminescence correlating with caspase activation over time:

| Time Point (hours) | Luminescence Signal (Relative Units) | Statistical Significance |

|---|---|---|

| 24 | Increased (P < 0.05) | Significant |

| 48 | Increased (P < 0.01) | Highly Significant |

| 72 | Increased (P < 0.01) | Highly Significant |

This case study illustrates this compound's utility as a non-invasive tool for monitoring therapeutic responses in vivo.

Case Study 2: Caged this compound Probes

Recent research introduced a caged form of this compound that can be activated upon interaction with immunoproteasomes (iCP). This innovative approach allows for real-time monitoring of iCP activity within engineered tissues . The implications for cancer research are profound, as this method could facilitate the study of tumor dynamics and treatment responses.

Propriétés

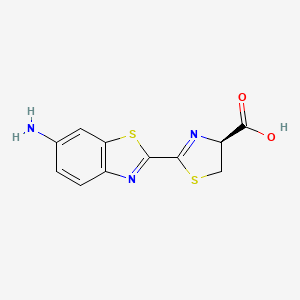

IUPAC Name |

(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSJKXOOBAVPKR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does aminoluciferin interact with firefly luciferase to produce bioluminescence?

A1: this compound acts as a substrate for firefly luciferase. In the presence of ATP, magnesium ions, and oxygen, luciferase catalyzes the oxidation of AL to oxyluciferin. This reaction generates a photon of light, leading to the observed bioluminescence. []

Q2: What is the role of ATP in the luciferase-catalyzed reaction with this compound?

A2: ATP provides the energy required for the luciferase-catalyzed reaction. It participates in the activation of AL, forming luciferyl adenylate, an intermediate crucial for the subsequent oxidation step. []

Q3: What are the downstream effects of this compound cleavage in bioluminescent assays?

A3: In coupled bioluminescent assays, AL is often conjugated to a molecule of interest through a specific peptide sequence. Cleavage of this peptide by a target enzyme releases free AL. This free AL is then available to react with luciferase, generating a luminescent signal proportional to the enzyme activity. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of AL is C11H10N2O3S, and its molecular weight is 250.27 g/mol. []

Q5: Are there any spectroscopic data available for this compound?

A5: Yes, AL exhibits characteristic spectroscopic properties. It displays solvatochromism, meaning its fluorescence emission wavelength varies depending on the solvent polarity. Additionally, its fluorescence is sensitive to pH and water concentration. [, ]

Q6: How does the performance of this compound compare to D-luciferin in in vivo imaging?

A6: While both are substrates for firefly luciferase, AL derivatives, particularly those with modifications at the 6'-amino position, can exhibit superior properties in vivo. These modifications can enhance intracellular accumulation, prolong circulation time, and lead to brighter and more sustained bioluminescent signals compared to D-luciferin. [, ]

Q7: Can you explain the "split luciferin" concept and its applications using this compound?

A7: The "split luciferin" approach utilizes the reaction between D-cysteine and a 2-cyanobenzothiazole derivative to generate AL in situ. This reaction can be employed for real-time, non-invasive imaging of enzyme activity in vivo. For example, caspase-dependent cleavage of a peptide conjugated to D-cysteine can release free D-cysteine, allowing it to react with a CBT derivative and generate AL, which is then detected by bioluminescence. [, ]

Q8: How can this compound be used to study protease activity?

A8: AL can be conjugated to a specific peptide sequence recognized by the target protease. When the protease cleaves the peptide, it releases free AL, which generates a bioluminescent signal upon reaction with luciferase. The intensity of the signal correlates with the level of protease activity. This approach has been used to study various proteases, including caspases, furin, and legumain. [, , , ]

Q9: How do structural modifications of this compound at the 6'-amino position influence its bioluminescent properties?

A9: Modifications at the 6'-amino position, such as N-alkylation, can significantly impact AL's bioluminescence properties. These changes can alter the emission wavelength, enhance substrate affinity for luciferase, and modify the pharmacokinetic profile of the molecule. For example, N-cycloalkylaminoluciferins (cyaLucs) showed enhanced bioluminescent signals in vitro and in vivo compared to D-luciferin and unmodified AL. [, , ]

Q10: Are there any this compound derivatives that emit near-infrared light?

A10: Yes, conjugation of AL with near-infrared (NIR) fluorescent dyes like Cy5 can create derivatives that emit light in the NIR region. These derivatives are valuable for in vivo imaging as NIR light penetrates deeper into tissues. []

Q11: What cell-based assays utilize this compound for bioluminescence imaging?

A12: AL and its derivatives are widely employed in cell-based assays to monitor various cellular processes, including apoptosis, enzyme activity, and protein interactions. For example, AL conjugated to caspase-specific substrates can be used to detect and quantify caspase activation during apoptosis. [, , , ]

Q12: Can this compound-based probes be used to image enzyme activity in living animals?

A13: Yes, AL-based probes have been successfully used for real-time, non-invasive imaging of enzyme activity in vivo. For instance, probes targeting furin and tyrosinase have enabled the visualization of these enzymes in tumor models. [, ]

Q13: What analytical methods are commonly used to characterize and quantify this compound and its derivatives?

A13: Various techniques are employed for the characterization and quantification of AL and its derivatives, including:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.